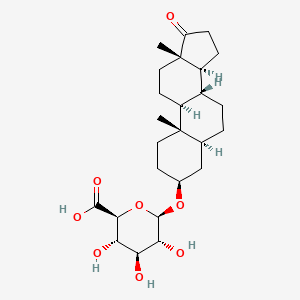

Epiandrosterone b-D-glucuronide

描述

Overview of Steroid Metabolism and Phase II Biotransformation Pathways

Steroid metabolism is a complex process involving a series of enzymatic reactions that transform steroid hormones into various metabolites. This process is broadly divided into two phases. Phase I reactions introduce or expose functional groups (like hydroxyl groups) on the steroid molecule. nih.gov These reactions, primarily carried out by cytochrome P450 enzymes, often alter the biological activity of the steroid. nih.gov

Following Phase I, many steroid metabolites undergo Phase II biotransformation. drughunter.com This phase involves conjugation reactions, where an endogenous molecule is attached to the steroid, significantly increasing its water solubility and facilitating its excretion from the body. drughunter.comwikipedia.org Common conjugation reactions include sulfonation and, most importantly for this discussion, glucuronidation. drughunter.comyoutube.com While traditionally viewed as sequential, some steroids can directly undergo Phase II metabolism. nih.gov

Significance of Glucuronidation for Endogenous Steroids

Glucuronidation is a major pathway in the metabolism of a wide array of substances, including drugs, toxins, and endogenous compounds like bilirubin (B190676) and steroid hormones. wikipedia.org The process involves the transfer of glucuronic acid from uridine (B1682114) diphosphate (B83284) glucuronic acid (UDPGA) to a substrate, a reaction catalyzed by UDP-glucuronosyltransferases (UGTs). wikipedia.org This conjugation makes the steroid molecule more hydrophilic, or water-soluble, allowing for its efficient elimination through urine or bile. wikipedia.orgnih.gov

For endogenous steroids, such as androgens and estrogens, glucuronidation is not just a method of disposal. It also serves to transport these hormones throughout the body. wikipedia.org The resulting glucuronide conjugates are generally considered inactive, and this process helps regulate the levels of active hormones in circulation. nih.gov

Contextualization of Epiandrosterone (B191177) β-D-Glucuronide within Steroid Glucuronidome Research

The "steroid glucuronidome" refers to the complete set of steroid glucuronides found in a biological system. Research in this area aims to understand the full spectrum of these metabolites and their physiological roles. Epiandrosterone β-D-glucuronide is a key component of this glucuronidome. It is a glucuronidated metabolite of epiandrosterone, which itself is a metabolite of dehydroepiandrosterone (B1670201) (DHEA) and a precursor to testosterone (B1683101) and estradiol (B170435). biosynth.comnih.gov

Structure

3D Structure

属性

IUPAC Name |

(2S,3S,4S,5R,6R)-6-[[(3S,5S,8R,9S,10S,13S,14S)-10,13-dimethyl-17-oxo-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H38O8/c1-24-9-7-13(32-23-20(29)18(27)19(28)21(33-23)22(30)31)11-12(24)3-4-14-15-5-6-17(26)25(15,2)10-8-16(14)24/h12-16,18-21,23,27-29H,3-11H2,1-2H3,(H,30,31)/t12-,13-,14-,15-,16-,18-,19-,20+,21-,23+,24-,25-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFUIRAVTUVCQTF-PALHZPRPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC(CC1CCC3C2CCC4(C3CCC4=O)C)OC5C(C(C(C(O5)C(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@@H](C[C@@H]1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CCC4=O)C)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H38O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10437848 | |

| Record name | Epiandrosterone Glucuronide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10437848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

466.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4271-00-5 | |

| Record name | Epiandrosterone Glucuronide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10437848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biosynthesis and Enzymatic Formation of Epiandrosterone β D Glucuronide

Precursor Steroid Substrates for Glucuronidation of Epiandrosterone (B191177)

The formation of epiandrosterone and its subsequent glucuronide conjugate originates from more potent androgens. Dehydroepiandrosterone (B1670201) (DHEA) serves as a primary precursor for a variety of steroid hormones, including epiandrosterone. nih.govnih.gov In androgen target tissues like the prostate and skin, potent androgens such as dihydrotestosterone (B1667394) (DHT) are converted into metabolites with lower affinity for the androgen receptor, including androsterone (B159326) and androstane-3α,17β-diol. nih.govnih.gov Doping with dihydrotestosterone or its precursors has been shown to lead to significant increases in urinary epiandrosterone sulfate, indicating a metabolic link. nih.gov The metabolic pathway can be summarized as the conversion of precursor androgens into epiandrosterone, which then becomes the direct substrate for the glucuronidation reaction.

Role of UDP-Glucuronosyltransferases (UGTs) in Epiandrosterone Glucuronidation

The critical step of conjugating glucuronic acid to epiandrosterone is catalyzed by a family of enzymes known as UDP-glucuronosyltransferases (UGTs). researchgate.netoup.com These enzymes are central to Phase II metabolism, a process the body uses to detoxify and eliminate a wide array of both endogenous compounds, like steroid hormones, and exogenous substances. wikipedia.orgoup.com The UGT enzymes transfer the glucuronyl group from the activated co-substrate, uridine (B1682114) 5'-diphospho-glucuronic acid (UDPGA), to the epiandrosterone molecule. wikipedia.orgfrontiersin.org This addition of a highly polar glucuronic acid moiety transforms the lipophilic steroid into a much more water-soluble glucuronide conjugate, which can be more readily excreted in urine or bile. researchgate.netnih.gov

Specific UGT Isoforms Involved in Androgen Glucuronidation

While the UGT family is large, specific isoforms exhibit distinct but sometimes overlapping substrate specificities for androgens. Research has identified the UGT2B subfamily as being principally responsible for the glucuronidation of C19 steroids. nih.govoup.com

Key isoforms involved in androgen metabolism include:

UGT2B7, UGT2B15, and UGT2B17 : These three enzymes are primarily responsible for the glucuronidation of dihydrotestosterone (DHT) and its key metabolites, androsterone (an isomer of epiandrosterone) and androstane-3α,17β-diol. nih.govnih.gov

UGT2B7 : This isoform is the main enzyme that catalyzes the glucuronidation of epitestosterone (B28515). nih.gov It is also involved in the metabolism of 19-norandrosterone (B1242311). frontiersin.org

UGT2B17 : Considered the most active enzyme in testosterone (B1683101) glucuronidation. nih.gov It demonstrates high stereoselectivity and does not glucuronidate epitestosterone. nih.gov

UGT2B15 : Along with UGT2B7, this enzyme is involved in 19-norandrosterone glucuronidation. frontiersin.org

UGT2A1 : An extrahepatic enzyme that, unlike the highly selective UGT2B7 and UGT2B17, can catalyze the glucuronidation of both testosterone and epitestosterone at similar rates. nih.gov

Table 1: Key UGT Isoforms in Androgen Glucuronidation

| UGT Isoform | Primary Androgen Substrates |

| UGT2B7 | Dihydrotestosterone (DHT), Androsterone (ADT), Androstane-3α,17β-diol (3α-DIOL), Epitestosterone, 19-Norandrosterone nih.govnih.govnih.govfrontiersin.org |

| UGT2B15 | DHT, ADT, 3α-DIOL, 19-Norandrosterone nih.govnih.govfrontiersin.org |

| UGT2B17 | DHT, ADT, 3α-DIOL, Testosterone nih.govnih.govnih.gov |

| UGT2A1 | Testosterone, Epitestosterone nih.gov |

Subcellular Localization and Tissue Distribution of Relevant UGTs

UGT enzymes are integral membrane proteins primarily localized within the endoplasmic reticulum (ER) of cells. researchgate.netoup.comfrontiersin.org Their active site is situated on the luminal side of the ER membrane. frontiersin.org This localization is crucial as it places the enzymes in proximity to their co-substrate, UDPGA. frontiersin.org

The expression of UGTs is not uniform throughout the body. While the liver is recognized as the main site of glucuronidation, these enzymes are also found in numerous extrahepatic tissues, which is particularly important for local steroid inactivation. wikipedia.orgnih.gov

Prostate : As a key androgen target tissue, the prostate expresses specific UGTs to regulate local androgen levels. UGT2B15 and UGT2B17 are notably expressed here. nih.govoup.com Their localization is highly specific within the prostatic epithelium: UGT2B15 is found in the luminal cells, while UGT2B17 is exclusively detected in the basal cells. researchgate.netoup.com

Nasal Epithelium : UGT2A1 is predominantly expressed in this extrahepatic tissue. nih.gov

Other Tissues : UGT enzymes are also present in the kidneys, intestine, lungs, mammary glands, skin, and testes, allowing these tissues to locally control steroid hormone activity. nih.govoup.comnih.gov

Table 2: Tissue Distribution of Androgen-Metabolizing UGTs

| UGT Isoform | Tissue | Subcellular Localization |

| UGT2B7 | Liver, Prostate, Kidney, Intestine nih.govresearchgate.net | Endoplasmic Reticulum researchgate.netfrontiersin.org |

| UGT2B15 | Prostate (Luminal cells), Liver, Intestine nih.govresearchgate.netoup.comresearchgate.net | Endoplasmic Reticulum researchgate.netfrontiersin.org |

| UGT2B17 | Prostate (Basal cells), Liver nih.govresearchgate.netoup.com | Endoplasmic Reticulum researchgate.netfrontiersin.org |

| UGT2A1 | Nasal Epithelium nih.gov | Endoplasmic Reticulum researchgate.netfrontiersin.org |

Molecular Mechanisms of Glucuronyl Transfer

The enzymatic reaction that attaches a glucuronyl group to a substrate is a bi-substrate process requiring both the aglycone (in this case, epiandrosterone) and the sugar donor, UDP-glucuronic acid (UDPGA). researchgate.net The underlying chemical mechanism is an SN2-like substitution reaction. helsinki.fi

In this reaction, a nucleophilic group on the epiandrosterone molecule (the hydroxyl group at the 3-beta position) performs a nucleophilic attack on the electrophilic C1 carbon atom of the glucuronic acid moiety of UDPGA. helsinki.fi This concerted reaction results in the inversion of the stereochemical configuration at the C1 carbon, leading to the formation of a β-D-glucuronide conjugate and the simultaneous release of the UDP co-product. researchgate.net

Regulation of UGT Expression and Activity Influencing Epiandrosterone Glucuronidation

The rate and extent of epiandrosterone glucuronidation are not constant but are modulated by various factors that influence the expression and activity of UGT enzymes. This regulation is crucial for maintaining hormonal balance.

Endogenous Factors Modulating Glucuronidation Enzyme Activity

The body's own molecules can influence the enzymes responsible for their metabolism.

Steroid Hormones : Androgens themselves are key regulators of UGT gene expression. In human prostate cancer cells, androgens have been shown to down-regulate the expression and activity of UGT2B15 and UGT2B17. nih.gov Conversely, other studies have shown that steroid hormones like dihydrotestosterone can increase the expression of UGT genes involved in androgen glucuronidation in other contexts. nih.gov In liver cancer cells, the synthetic androgen nandrolone (B1676933) was found to significantly increase the mRNA expression of UGT2B7. frontiersin.org

MicroRNAs (miRNAs) : These small non-coding RNA molecules can post-transcriptionally regulate gene expression. For example, miR-491-3p has been identified as a regulator of the UGT1A gene family by binding to the 3' untranslated region common to all UGT1A enzymes, leading to reduced mRNA levels and decreased metabolic activity. nih.govnih.gov While this specific example involves the UGT1A family, it illustrates a mechanism of endogenous regulation that may apply to other UGT families as well.

Product Inhibition : The glucuronidation reaction itself produces UDP as a byproduct. researchgate.net This UDP can act as a competitive inhibitor by competing with the co-substrate UDPGA for binding to the enzyme's active site, thereby slowing down the reaction rate. youtube.com

In Vitro and Animal Model Studies on UGT Regulation

The regulation of UGT enzymes responsible for epiandrosterone glucuronidation is complex and influenced by a variety of factors, including hormones, xenobiotics, and genetic variations. Research using in vitro systems and animal models has been crucial in elucidating these regulatory mechanisms.

In Vitro Studies on UGT Regulation

In vitro models, such as human liver microsomes and recombinant UGT enzymes expressed in cell lines (e.g., HEK293), have been instrumental in identifying specific UGT isoforms involved in steroid metabolism and characterizing their regulation. nih.govresearchgate.net

Hormonal Regulation: Studies using prostate and breast cancer cell lines have revealed that the expression of androgen-conjugating enzymes UGT2B15 and UGT2B17 is under tight hormonal control.

Androgenic Regulation: In prostate cancer cells (LNCaP), androgens have been shown to downregulate the expression of UGT2B15 and UGT2B17. nih.gov Conversely, treatment with antiandrogens like bicalutamide (B1683754) leads to a dose- and time-dependent increase in the expression of both UGT2B15 and UGT2B17, enhancing the cells' capacity to conjugate androgens like dihydrotestosterone (DHT) and androstanediol (3α-diol). aacrjournals.org This suggests that androgen receptor (AR) signaling acts as a negative regulator of these UGT genes. aacrjournals.org

Estrogenic Regulation: In estrogen receptor-positive (ER+) breast cancer cells (MCF-7), estradiol (B170435) upregulates the expression of UGT2B15 in a time- and dose-dependent manner. oup.com This effect is mediated through the estrogen receptor and suggests a potential mechanism of hormonal cross-talk, where estrogens can enhance the clearance of androgens. oup.com

Table 1: Hormonal Regulation of Key Androgen-Metabolizing UGTs in Vitro

| Enzyme | Cell Line | Regulator | Effect | Reference |

|---|---|---|---|---|

| UGT2B15 | LNCaP (Prostate Cancer) | Androgens | Downregulation | nih.gov |

| UGT2B17 | LNCaP (Prostate Cancer) | Androgens | Downregulation | nih.gov |

| UGT2B15 & UGT2B17 | LNCaP (Prostate Cancer) | Antiandrogens (Bicalutamide) | Upregulation | aacrjournals.org |

| UGT2B15 | MCF-7 (Breast Cancer) | Estrogens (Estradiol) | Upregulation | oup.com |

Regulation by Xenobiotics: A variety of external compounds, including pharmaceuticals and dietary components, have been shown to modulate UGT activity in vitro.

Pharmaceuticals: Non-steroidal anti-inflammatory drugs (NSAIDs) such as diclofenac (B195802) and ibuprofen (B1674241) have been identified as competitive inhibitors of UGT2B17-mediated testosterone glucuronidation. frontiersin.orgresearchgate.net

Dietary Components: Phytochemicals found in common foodstuffs can significantly inhibit steroid glucuronidation. frontiersin.org For instance, polyphenols from green and white teas have been shown to suppress UGT2B17 activity. frontiersin.org Other flavonoids and catechins, including quercetin (B1663063) and epigallocatechin gallate, also demonstrate inhibitory effects on UGT enzymes in liver microsomes. frontiersin.orgresearchgate.net

Table 2: Examples of In Vitro Inhibitors of Androgen-Metabolizing UGTs

| Inhibitor Class | Specific Compound | Target Enzyme(s) | Reference |

|---|---|---|---|

| NSAIDs | Diclofenac | UGT2B17, UGT2B15 | frontiersin.orgresearchgate.net |

| NSAIDs | Ibuprofen | UGT2B17, UGT2B15 | frontiersin.orgresearchgate.net |

| Dietary Phytochemicals | Green Tea Polyphenols | UGT2B17 | frontiersin.org |

| Quercetin | UGTs | researchgate.net | |

| Epigallocatechin gallate | UGTs | frontiersin.org |

Animal Model Studies on UGT Regulation

Animal models, particularly rodents, have provided valuable insights into the in vivo regulation and tissue-specific expression of UGTs involved in steroid metabolism.

Tissue-Specific Activity: Studies in mice have demonstrated that the liver and kidneys are major sites for androgen glucuronidation. researchgate.net The male mouse liver is particularly efficient at conjugating dihydrotestosterone and testosterone, with high expression of Ugt2b1 and Ugt2b5 enzymes (murine orthologs of human UGT2B enzymes). researchgate.net In contrast, androsterone and its related metabolite 3α-diol are primarily conjugated in the male kidney via a process dependent on the Ugt2b37 enzyme. researchgate.net

Hormonal Control in vivo: The expression of these enzymes is also under hormonal control in animal models. Castration in mice was found to significantly reduce hepatic Ugt2b1 expression and activity, and completely abolish renal Ugt2b37 expression, effects that could be partially restored by administering DHT. researchgate.net

Enzyme Induction Models: Rat liver microsomes, particularly from rats pre-treated with enzyme inducers like Aroclor 1254, have been used as a highly active source of UGTs for the successful enzymatic synthesis of steroid glucuronides, demonstrating the potential for upregulating enzyme activity in vivo. nih.gov

Inhibition of Reverse Reaction: Animal studies have also explored the inhibition of the reverse reaction catalyzed by β-glucuronidase. In rat models, the use of a β-glucuronidase inhibitor alongside a carcinogen that is detoxified by glucuronidation significantly reduced the number of colon tumors, highlighting the importance of maintaining the glucuronidated state for detoxification. tandfonline.comresearchgate.net

These studies collectively demonstrate that the formation of epiandrosterone β-D-glucuronide is a highly regulated process, influenced by hormonal status, tissue-specific enzyme expression, and exposure to various external compounds.

Metabolic Fate and Biotransformation of Epiandrosterone β D Glucuronide

Enzymatic Hydrolysis by β-Glucuronidases

The primary step in the biotransformation of Epiandrosterone (B191177) β-D-glucuronide is its hydrolysis back to the parent steroid, epiandrosterone, and D-glucuronic acid. This reaction is catalyzed by a class of enzymes known as β-glucuronidases. nih.gov

β-Glucuronidases (GUS) are hydrolase enzymes that cleave the glycosidic bond of β-D-glucuronic acid residues from various substrates, including steroid glucuronides. wikipedia.orgcreative-enzymes.com These enzymes are found in a wide range of organisms, from bacteria to mammals, and their characteristics can differ significantly depending on the source. sigmaaldrich.comcovachem.com

Mammalian β-Glucuronidases : Human β-glucuronidase is primarily located in the lysosomes of cells and is also expressed in most mammalian tissues. wikipedia.orgtandfonline.com It plays a role in degrading mucopolysaccharides (glycosaminoglycans). wikipedia.org Commercially available mammalian enzymes, such as those from bovine liver, are frequently used in laboratory settings for the hydrolysis of steroid conjugates in urine samples. sigmaaldrich.comnih.gov

Bacterial β-Glucuronidases : Many bacteria residing in the human gut, particularly within the Enterobacteriaceae family (like Escherichia coli), express β-glucuronidase. nih.govresearchgate.net These enzymes are crucial for the enterohepatic circulation of various compounds by deconjugating glucuronides excreted in the bile, allowing the parent compound to be reabsorbed. nih.govyoutube.com Bacterial GUS enzymes can have different substrate specificities compared to their mammalian counterparts. nih.gov

Other sources of β-glucuronidase used in research include the Roman snail (Helix pomatia) and various marine mollusks like limpets (Patella vulgata) and abalone. sigmaaldrich.comnih.govsigmaaldrich.com The choice of enzyme for a specific application often depends on its activity towards the target glucuronide and the optimal conditions for its function. sigmaaldrich.com

Table 1: Comparison of β-Glucuronidase Enzymes from Different Sources

The efficiency of enzymatic hydrolysis of steroid glucuronides is influenced by several factors:

pH : Most β-glucuronidases have an optimal pH range for activity. For instance, the enzyme from E. coli works best at a pH of 6.0 to 6.5. sigmaaldrich.com The enzyme from the gastropod Ampullaria has an optimal pH of 4.0. nih.gov Deviations from the optimal pH can significantly reduce enzyme activity. sigmaaldrich.com

Temperature : Temperature affects the rate of hydrolysis. For example, hydrolysis of urinary steroid conjugates with Ampullaria β-glucuronidase was completed within one hour at 60°C. nih.gov However, some enzymes may lose activity at elevated temperatures over time; the E. coli enzyme shows high initial activity at 60°C but appears to lose some activity after an hour. sigmaaldrich.com

Inhibitors : The presence of certain substances can inhibit enzyme activity. Urine, for example, contains endogenous inhibitors that can interfere with the complete hydrolysis of steroid conjugates. nih.gov D-saccharic acid 1,4-lactone is a known potent inhibitor of β-glucuronidase. tandfonline.com Conversely, some compounds, like sodium sulfate, can enhance the activity of bovine liver β-glucuronidase while inhibiting the enzyme from Helix pomatia and E. coli. nih.gov

Involvement in Enterohepatic Circulation and Recycling Schemes

Enterohepatic circulation is a critical process involving the liver, bile, and intestine that affects the metabolic fate of many substances, including steroid glucuronides. researchgate.netnih.gov After its formation in the liver, Epiandrosterone β-D-glucuronide is transported into the bile and subsequently released into the small intestine. nih.govresearchgate.net

In the gastrointestinal lumen, the glucuronide conjugate is too polar to be readily reabsorbed. youtube.com Here, it encounters β-glucuronidases produced by the gut microbiota. nih.gov These bacterial enzymes hydrolyze Epiandrosterone β-D-glucuronide, cleaving off the glucuronic acid moiety and releasing the parent steroid, epiandrosterone. nih.govyoutube.com The now deconjugated, more lipophilic epiandrosterone can be reabsorbed from the intestine back into the portal circulation, returning to the liver. researchgate.net This recycling process can effectively extend the biological half-life of the steroid. nih.govyoutube.com Any unhydrolyzed Epiandrosterone β-D-glucuronide is eventually excreted in the feces. researchgate.net

Transporter-Mediated Efflux of Glucuronide Conjugates

Due to their hydrophilic and negatively charged nature at physiological pH, glucuronide conjugates like Epiandrosterone β-D-glucuronide cannot easily diffuse across cell membranes. frontiersin.orgnih.gov Their movement out of cells, particularly hepatocytes where they are formed, is dependent on active transport mechanisms mediated by specific transporter proteins. nih.govwikipedia.org

The ATP-binding cassette (ABC) transporter superfamily plays a crucial role in the efflux of a wide variety of molecules, including drug metabolites and endogenous conjugates. nih.govelifesciences.org Several members of the Multidrug Resistance-Associated Protein (MRP) subfamily, which are part of the ABCC family, are known to transport steroid glucuronides. nih.gov

Specifically, MRP3 (encoded by the ABCC3 gene) is a key transporter involved in the efflux of steroid glucuronides. nih.govwikigenes.org MRP3 is located on the basolateral (blood-facing) membrane of hepatocytes. nih.govwikigenes.org It functions to transport organic anionic conjugates, including glucuronides like β-estradiol 17-(β-D-glucuronide) and likely Epiandrosterone β-D-glucuronide, from the liver cells into the sinusoidal blood. nih.govembopress.orgresearchgate.net This action is a critical step in the disposition of these metabolites, moving them from their site of synthesis into the systemic circulation for eventual elimination or participation in enterohepatic circulation. nih.govnih.gov

Other ABC transporters, such as MRP2 (ABCC2), located on the apical (bile canalicular) membrane of hepatocytes, are also involved in transporting steroid glucuronides, but they direct the conjugates into the bile for excretion. nih.gov

Table 2: Key ABC Transporters in Steroid Glucuronide Efflux

Cellular Detoxification : By actively pumping out potentially reactive metabolites, these transporters protect the cell from their accumulation. wikipedia.org

Directing Excretory Pathways : The specific location of transporters determines the fate of the glucuronide. Basolateral transporters like MRP3 move conjugates into the blood for systemic circulation and potential renal excretion, while apical transporters like MRP2 direct them into the bile, initiating enterohepatic circulation. nih.govnih.govnih.gov

Analytical Methodologies for Detection and Quantification of Epiandrosterone β D Glucuronide

Sample Preparation Strategies for Glucuronide Conjugates

The initial and critical step in the analysis of epiandrosterone (B191177) β-D-glucuronide is the effective extraction and purification of the analyte from the biological sample. The primary goal is to remove interfering substances such as proteins and lipids that can compromise the accuracy of subsequent analyses. zellx.de The choice of sample preparation technique is pivotal and often depends on the subsequent analytical method to be used.

Solid-Phase Extraction (SPE)

Solid-phase extraction (SPE) is a widely used technique for the cleanup and concentration of steroid glucuronides from biological fluids. researchgate.netnih.gov This method involves passing the liquid sample through a cartridge containing a solid adsorbent. The analyte of interest is retained on the solid phase while impurities are washed away. The analyte is then eluted with a suitable solvent.

For steroid glucuronides, reversed-phase SPE cartridges, such as C18, are commonly employed. nih.govnih.gov The selection of the appropriate SPE sorbent and elution solvents is critical for achieving high recovery and purity of the analyte. For instance, a study on the analysis of 15 urinary steroid hormone glucuronides, including epiandrosterone glucuronide, utilized SPE as part of the sample workup. nih.gov Another approach involves the use of graphitized carbon black cartridges, which can separate different steroid groups, including glucuronides, based on the polarity of the eluting solvents. researchgate.net

Table 1: Examples of SPE Sorbents Used for Steroid Glucuronide Extraction

| Sorbent Type | Application | Reference |

| C18 | General extraction of steroid conjugates from urine. | nih.govnih.gov |

| Mixed-mode polymeric strong anion exchange | Cleanup of synthetic corticosteroids in urine. | researchgate.net |

| Graphitised carbon black (Carbopak) | Group separation of steroids and their conjugates. | researchgate.net |

| Strata-XL polymeric reverse phase | Extraction of endogenous steroids from saliva. | mdpi.com |

Liquid-Liquid Extraction (LLE)

Liquid-liquid extraction (LLE) is another fundamental technique for separating steroid glucuronides from aqueous samples. zellx.denih.gov This method partitions the analyte between two immiscible liquid phases. Typically, an organic solvent is used to extract the analyte from the aqueous biological matrix. zellx.de

The efficiency of LLE depends on the choice of the extraction solvent and the pH of the aqueous phase. For instance, acidic liquid-liquid extraction with ethyl acetate (B1210297) has been tested for the direct quantification of steroid glucuronides. nih.gov However, a notable drawback of LLE can be the co-extraction of interfering substances, which may lead to ion suppression in subsequent mass spectrometric analysis. nih.gov To maximize extraction efficiency, multiple extractions may be performed, and the organic phases are then pooled. zellx.de

Enzymatic Hydrolysis Pre-treatment for Aglycone Analysis

Direct analysis of the intact glucuronide conjugate can be challenging. An alternative and common approach involves the enzymatic hydrolysis of the glucuronide moiety to release the unconjugated steroid, known as the aglycone (in this case, epiandrosterone). covachem.com This process simplifies the analysis as the aglycone is more amenable to chromatographic separation and detection. sigmaaldrich.com

The enzyme β-glucuronidase is employed to cleave the glucuronic acid from the steroid. covachem.com The efficiency of this enzymatic reaction is dependent on several factors, including the source of the enzyme (e.g., Helix pomatia, E. coli), enzyme concentration, incubation time, temperature, and pH. nih.govsigmaaldrich.comresearchgate.net For example, a common procedure involves adjusting the urine sample to a specific pH (e.g., 5.2), adding the β-glucuronidase enzyme, and incubating the mixture at an elevated temperature (e.g., 50-52°C) for several hours. nih.gov Following hydrolysis, the liberated aglycone is then extracted, often using SPE or LLE, prior to analysis. nih.gov It is important to note that some methods aim to analyze both glucuronidated and sulfoconjugated forms of the steroid, requiring a modified sample preparation that may involve different enzymatic or chemical hydrolysis steps. nih.gov

Chromatographic Separation Techniques

Following sample preparation, chromatographic techniques are employed to separate epiandrosterone (or its glucuronide) from other components in the extract before detection. This separation is crucial for accurate quantification and to avoid interference from other structurally similar steroids.

Gas Chromatography-Mass Spectrometry (GC-MS) Approaches

Gas chromatography-mass spectrometry (GC-MS) is a powerful and widely used technique for the analysis of steroids. nih.govnih.govnih.govrsc.orgchromatographyonline.com In GC-MS, the sample is vaporized and separated based on the components' differential partitioning between a gaseous mobile phase and a stationary phase within a long, thin capillary column. The separated components then enter the mass spectrometer, which ionizes them and separates the ions based on their mass-to-charge ratio, providing both qualitative and quantitative information.

For the analysis of steroids like epiandrosterone, GC-MS offers high resolution and sensitivity. rsc.org The mass spectrometer can be operated in different modes, such as selected ion monitoring (SIM), to enhance selectivity and achieve low detection limits. rsc.orgnih.gov

A critical prerequisite for the analysis of steroids by GC-MS is a derivatization step. nih.govnih.govnih.gov Steroids, including epiandrosterone, are often not sufficiently volatile or thermally stable to pass through the GC system intact. nih.gov Derivatization converts the steroid into a more volatile and thermally stable derivative, improving its chromatographic behavior and detection sensitivity. nih.govmdpi.com

Common derivatization agents for steroids include silylating reagents like N-methyl-N-trimethylsilyltrifluoroacetamide (MSTFA). nih.govrsc.org For instance, a mixture of MSTFA, ammonium (B1175870) iodide, and dithiothreitol (B142953) can be used to create trimethylsilyl (B98337) (TMS) derivatives of steroids. rsc.org The derivatization reaction conditions, such as temperature and time, need to be optimized to ensure complete conversion of the analyte. mdpi.com The choice of derivatization agent can also influence the fragmentation pattern in the mass spectrometer, which is important for structural elucidation. nih.gov

Table 2: Common Derivatization Reagents for GC-MS Analysis of Steroids

| Derivatization Reagent | Derivative Formed | Application Notes | Reference |

| MSTFA (N-methyl-N-trimethylsilyltrifluoroacetamide) | Trimethylsilyl (TMS) ether | Widely used for hydroxyl groups. Often used with catalysts like ammonium iodide. | nih.govrsc.org |

| Pentafluorophenyldimethylsilyl (flophemesyl) chloride | Flophemesyl ether | Used in combination with TMS derivatization for sensitive analysis. | rsc.orgnih.gov |

Liquid Chromatography-Mass Spectrometry (LC-MS) and Tandem MS (LC-MS/MS)

Liquid chromatography-mass spectrometry (LC-MS) and its tandem version (LC-MS/MS) have become indispensable tools for the analysis of steroid glucuronides, including Epiandrosterone β-D-glucuronide. These techniques offer high sensitivity and selectivity, allowing for the direct measurement of these conjugated metabolites in complex biological matrices like urine. nih.govwur.nlnih.gov The coupling of liquid chromatography with mass spectrometry provides a powerful analytical platform that enhances method precision and accuracy for steroid analysis. youtube.com

Traditionally, the analysis of glucuronoconjugated steroids involved enzymatic hydrolysis with β-glucuronidase to release the unconjugated steroid, which was then measured. acs.orgcapes.gov.br However, this indirect method has limitations, such as the potential for incomplete hydrolysis, which can lead to the underestimation of certain conjugates. nih.govacs.org Direct analysis by LC-MS/MS overcomes these issues by quantifying the intact glucuronide. researchgate.net

A typical LC-MS/MS method for steroid glucuronides involves sample preparation, often including protein precipitation and solid-phase extraction, followed by chromatographic separation and mass spectrometric detection. nih.gov The use of internal standards is crucial to correct for any loss of analytes during sample preparation and analysis. nih.gov These methods generally demonstrate good linearity, with coefficients of determination (R²) ≥0.99, and high recovery rates. nih.govresearchgate.net

Direct Detection of Intact Glucuronides

The direct detection of intact glucuronides like Epiandrosterone β-D-glucuronide by LC-MS/MS offers significant advantages over indirect methods that require hydrolysis. acs.orgresearchgate.net This approach provides quicker sample preparation and enhanced selectivity, particularly for isomeric compounds. researchgate.net Tandem mass spectrometry is fundamental to this direct quantification, providing exceptional selectivity and sensitivity. researchgate.net

In this method, the intact glucuronide is introduced into the mass spectrometer, where it is ionized, typically by electrospray ionization (ESI). unimi.it The precursor ion corresponding to the intact molecule is then selected and fragmented to produce characteristic product ions, which are used for quantification. This process, known as selected reaction monitoring (SRM) or multiple reaction monitoring (MRM), ensures high specificity. researchgate.netnih.gov

The development of LC-MS/MS scan methods, such as neutral loss and precursor ion scans, has been pivotal for the open detection of steroid glucuronides in samples. acs.orgcapes.gov.br For instance, a characteristic neutral loss of the glucuronic acid moiety (176 Da) is a common fragmentation pathway for these compounds and can be used to screen for their presence. acs.orgcapes.gov.brnih.gov

Table 1: LC-MS/MS Method Parameters for Steroid Glucuronide Analysis

| Parameter | Details | Reference |

|---|---|---|

| Sample Preparation | Protein precipitation and solid-phase extraction | nih.gov |

| Chromatography | Ultra-performance liquid chromatography (UPLC) | researchgate.netrsc.org |

| Ionization | Electrospray Ionization (ESI) | unimi.it |

| MS Mode | Tandem Mass Spectrometry (MS/MS) | nih.govacs.org |

| Quantification | Selected Reaction Monitoring (SRM) / Multiple Reaction Monitoring (MRM) | researchgate.netnih.gov |

| Linearity (R²) | ≥0.99 | nih.govresearchgate.net |

| Recovery | 89.6% to 113.8% | nih.gov |

High-Resolution Mass Spectrometry (HRMS) for Structural Elucidation

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which are invaluable for the structural elucidation of unknown compounds and the confirmation of known ones, including Epiandrosterone β-D-glucuronide. wur.nlnih.gov When coupled with liquid chromatography (LC-HRMS), it allows for the comprehensive profiling of steroids in biological fluids. nih.gov

The high mass accuracy of HRMS helps in determining the elemental composition of an analyte, which is a critical step in its identification. nih.gov Furthermore, the fragmentation patterns obtained from HRMS/MS experiments provide detailed structural information. nih.govnih.gov For glucuronide conjugates, a common fragmentation involves the neutral loss of the glucuronic acid moiety (C6H8O6), which corresponds to a mass loss of 176.0321 Da. nih.gov The remaining aglycone-specific fragment can then be analyzed to identify the parent steroid. nih.gov

Researchers have developed strategies for annotating glucuronide conjugates in LC-HRMS/MS data by first screening for this neutral loss and then comparing the resulting aglycone spectra against libraries of known steroid fragmentation patterns. nih.gov This in silico deconjugation approach has proven reliable for identifying a wide range of glucuronidated compounds. nih.gov

Ion Mobility-Mass Spectrometry (IM-MS) for Isomeric Resolution

Ion mobility-mass spectrometry (IM-MS) is an advanced analytical technique that separates ions in the gas phase based on their size, shape, and charge. nih.govnih.gov This adds another dimension of separation to traditional LC-MS analysis, which is particularly useful for resolving isomeric compounds that are difficult to separate by chromatography alone. nih.govtofwerk.comresearchgate.net

For steroid analysis, where numerous isomers with similar chemical structures and biological activities exist, IM-MS offers significant advantages. tofwerk.comresearchgate.net It has been successfully employed to separate steroid glucuronide isomers, such as testosterone (B1683101) and epitestosterone (B28515) glucuronides. nih.govresearchgate.net The separation is based on differences in their collision cross-sections (CCS), a measure of the ion's size and shape in the gas phase. researchgate.net

The coupling of ultra-performance liquid chromatography with ion mobility-mass spectrometry (UPLC-IM-MS) enhances the analysis of low-abundance steroids by providing selective interrogation of specific retention times, mass-to-charge ratios, and mobility regions. rsc.org This combination improves method selectivity and sensitivity by separating isobaric and isomeric molecules and isolating analytes from background noise. nih.gov For example, IM-MS has been shown to separate the isomeric pair of etiocholanolone (B196237) glucuronide and epiandrosterone glucuronide. nih.gov

Table 2: Application of IM-MS in Steroid Isomer Separation

| Isomer Pair | Technique | Key Finding | Reference |

|---|---|---|---|

| Testosterone and Epitestosterone Glucuronides | UPLC-IM-MS/MS | Separated based on differences in collision cross-sections. | rsc.orgresearchgate.net |

| Etiocholanolone and Epiandrosterone Glucuronides | LC-IMS-MS | Separation of isomeric steroid pairs in the IMS dimension. | nih.gov |

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for the structural analysis of molecules, including steroid glucuronides. nih.govnih.gov It provides detailed information about the chemical environment of individual atoms within a molecule, allowing for the unambiguous confirmation of its structure. unimi.it Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are employed for the complete assignment of proton (¹H) and carbon (¹³C) signals. unimi.itnih.gov

For Epiandrosterone β-D-glucuronide, ¹H NMR spectroscopy can be used to identify the characteristic signals of both the steroid and the glucuronic acid moieties. rsc.org The chemical shifts and coupling constants of the protons provide information about their connectivity and stereochemistry. unimi.it For instance, the anomeric proton of the glucuronic acid moiety has a characteristic chemical shift and coupling constant that can confirm the β-configuration of the glycosidic bond. nih.gov

Although detailed NMR data for many corticosteroid glucuronides has been historically limited, recent studies have focused on the synthesis and complete NMR characterization of these compounds to provide a basis for their identification. nih.govnih.gov

High-Resolution Mass Spectrometry (HRMS)

As discussed in section 4.2.2.2, high-resolution mass spectrometry (HRMS) is a crucial tool not only for detection and quantification but also for the detailed spectroscopic characterization of Epiandrosterone β-D-glucuronide. nih.govacs.org The high accuracy of mass measurements allows for the confident determination of the elemental formula of the molecule and its fragments. nih.gov

The development of extensive spectral libraries containing high-resolution fragmentation data for known steroid metabolites is essential for the rapid and reliable identification of compounds like Epiandrosterone β-D-glucuronide in complex biological samples. nih.gov

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| Androstan-3α, 17β diol 17-glucuronide |

| Androsterone (B159326) glucuronide |

| Corticosterone |

| Corticosterone-21-glucuronide |

| Epiandrosterone β-D-glucuronide |

| Epitestosterone glucuronide |

| Estradiol (B170435) |

| Estradiol-3-glucuronide |

| Estradiol-17-glucuronide |

| Etiocholanolone glucuronide |

Immunoanalytical Techniques (e.g., ELISA, RIA) for Glucuronide Detection

Immunoanalytical techniques, such as Enzyme-Linked Immunosorbent Assay (ELISA) and Radioimmunoassay (RIA), represent a class of analytical methods that utilize the specific binding of an antibody to its target antigen for detection and quantification. These methods have been historically significant in the measurement of various hormones and their metabolites, including steroid glucuronides like Epiandrosterone β-D-glucuronide. The primary advantage of these techniques lies in their potential for high throughput, relatively low cost, and the ability to directly measure the conjugated form of the steroid in biological matrices such as urine and serum without the need for a hydrolysis step.

The fundamental principle of these immunoassays for a hapten (a small molecule like a steroid) is typically based on a competitive binding format. In this setup, the target analyte (Epiandrosterone β-D-glucuronide) in a sample competes with a labeled form of the analyte for a limited number of binding sites on a specific antibody. The amount of labeled analyte bound to the antibody is inversely proportional to the concentration of the unlabeled analyte in the sample. The label can be an enzyme for ELISA, which generates a colorimetric or chemiluminescent signal, or a radioisotope for RIA.

The development of such an immunoassay requires the production of antibodies that can recognize the glucuronide conjugate. This is achieved by immunizing an animal with the steroid glucuronide coupled to a carrier protein, as steroids themselves are too small to elicit a strong immune response. The specificity of the resulting antibodies is a critical factor determining the reliability of the assay.

While specific commercial ELISA or RIA kits exclusively for Epiandrosterone β-D-glucuronide are not widely documented in publicly available literature, the principles can be understood from the development of assays for similar androgen glucuronides, such as testosterone glucuronide. For instance, a direct ELISA for testosterone and its glucuronide has been successfully developed, demonstrating the feasibility of this approach for conjugated steroids. nih.govresearchgate.net In such an assay, the antibody would be raised against the entire glucuronide conjugate to ensure it is the target analyte.

A significant challenge in the development and application of immunoassays for steroid glucuronides is the potential for cross-reactivity. nih.gov Due to the structural similarity among different steroid hormones and their metabolites, an antibody raised against Epiandrosterone β-D-glucuronide might also bind to other related compounds present in the sample. This can lead to an overestimation of the target analyte's concentration. Therefore, a thorough validation of any such immunoassay must include a comprehensive cross-reactivity study against a panel of structurally related steroids and their glucuronides.

The following table provides a representative example of cross-reactivity data that would be essential for the validation of an immunoassay for an androgen glucuronide, based on findings for a direct urinary testosterone ELISA:

| Compound | Cross-Reactivity (%) |

| Testosterone-3-glucuronide | 58.8 |

| Testosterone | 100 |

| Dihydrotestosterone (B1667394) | 12.5 |

| Androstenedione | 3.2 |

| Progesterone | <0.1 |

| Cortisol | <0.1 |

| Estradiol | <0.1 |

| Data is illustrative and based on a direct ELISA for testosterone and its glucuronide. nih.gov |

This table highlights the importance of assessing cross-reactivity. In this example, the antibody shows significant cross-reactivity with the free steroid and some of its metabolites, which would need to be considered when interpreting the results. For an Epiandrosterone β-D-glucuronide specific assay, cross-reactivity would need to be tested against compounds like free Epiandrosterone, Androsterone glucuronide, Etiocholanolone glucuronide, and Dehydroepiandrosterone (B1670201) and its sulfate.

While immunoassays offer a practical approach for large-scale screening, methods with higher specificity, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), are now often preferred for definitive quantification of steroid glucuronides, as they can distinguish between closely related structures with greater accuracy. nih.gov

Biological and Physiological Significance Non Clinical Research

Role as an Endogenous Steroid Metabolite

Epiandrosterone (B191177) β-D-glucuronide is the conjugated, water-soluble form of epiandrosterone. Epiandrosterone itself is a naturally occurring C19 steroid and a metabolite of several androgens, including dehydroepiandrosterone (B1670201) (DHEA), dihydrotestosterone (B1667394) (DHT), and testosterone (B1683101). wikipedia.org The production of epiandrosterone from DHEA is facilitated by the enzyme 5α-reductase. wikipedia.org It can also be formed from androstanediol and androstanedione (B1670583) through the actions of 17β-hydroxysteroid dehydrogenase and 3β-hydroxysteroid dehydrogenase, respectively. wikipedia.org

The process of glucuronidation, which attaches a glucuronic acid moiety to epiandrosterone, occurs primarily in the liver. This biochemical modification is a crucial step in steroid metabolism. The addition of the glucuronic acid group significantly increases the water solubility of the steroid, which facilitates its circulation in the bloodstream and subsequent elimination from the body, primarily through urine. covachem.com This conversion is catalyzed by UDP-glucuronosyltransferase (UGT) enzymes. For the closely related isomer androsterone (B159326), UGT2B15 and UGT2B17 have been identified as the major conjugating isoforms, suggesting a similar mechanism for epiandrosterone. hmdb.ca As a result, steroid glucuronides like Androsterone glucuronide are considered major circulating metabolites of C19 steroids in humans. hmdb.canih.gov Therefore, Epiandrosterone β-D-glucuronide represents a key terminal product in the metabolic pathway of androgens, rendering the parent steroid inactive and preparing it for excretion.

Interaction with Enzyme Systems (e.g., β-Glucuronidase Inhibition)

Epiandrosterone β-D-glucuronide's primary interaction with enzyme systems revolves around β-glucuronidase. This enzyme, a type of hydrolase, catalyzes the reverse reaction of glucuronidation: the cleavage of the glucuronide group from the steroid. covachem.comtandfonline.com This deconjugation process regenerates the parent steroid, epiandrosterone. The activity of β-glucuronidase is significant because it can essentially reverse the detoxification process, potentially leading to localized reactivation of steroids in various tissues where the enzyme is present. tandfonline.comnih.gov

Research has shown that β-glucuronidase enzymes derived from sources like E. coli and bovine liver are used extensively in laboratory settings to hydrolyze steroid β-glucuronides for analytical purposes. sigmaaldrich.com This indicates that Epiandrosterone β-D-glucuronide serves as a substrate for this enzyme.

Furthermore, some steroids and their metabolites have been found to act as inhibitors of β-glucuronidase. tandfonline.com In one study, while not testing epiandrosterone directly, researchers investigated the biotransformation of DHEA and found that DHEA itself and several of its metabolites could inhibit β-glucuronidase activity. tandfonline.comresearchgate.net The inhibition of β-glucuronidase is a subject of research interest because it can prevent the release of potentially harmful substances that have been detoxified via glucuronidation. researchgate.net

Table 1: β-Glucuronidase Inhibition by DHEA and its Metabolites

This table presents findings from a study on the inhibition of β-glucuronidase by Dehydroepiandrosterone (DHEA) and its microbially transformed metabolites. The IC₅₀ value represents the concentration of a compound required to inhibit the enzyme's activity by 50%.

| Compound | IC₅₀ (µM) |

| Androst-4-ene-3β-ol-6,17-dione | 29.8 ± 0.86 |

| Androst-4-ene-3β,7β,17β-triol | 45.6 ± 0.62 |

| Dehydroepiandrosterone (DHEA) | 50.3 ± 1.02 |

| Androst-5-ene-3β,7α,17β-triol | 70.8 ± 1.12 |

| D-Saccharic acid 1,4-lactone (Standard Inhibitor) | 48.4 ± 1.25 |

Source: Adapted from research on the biotransformation of dehydroepiandrosterone and the inhibitory activity of its metabolites. tandfonline.comresearchgate.net

Presence and Distribution in Animal Models and In Vitro Systems

The parent steroid, epiandrosterone, is known to occur naturally in most mammals, including pigs. wikipedia.org The study of its glucuronidated form in animal models and in vitro systems is crucial for understanding its physiological distribution and transport.

In a study on steelhead trout (Oncorhynchus mykiss), researchers observed fluctuating concentrations of various endogenous steroids and their glucuronide conjugates throughout the early stages of development. nih.gov The presence and changing levels of steroid glucuronides from the embryonic stage onwards indicate that the machinery for steroid metabolism, including glucuronidation, is active and plays an integral role in development. nih.gov

In vitro studies using vesicular transport assays with membrane vesicles from cells overexpressing specific transporters have elucidated the mechanisms for the excretion of steroid glucuronides. Research on major testosterone glucuronide metabolites, such as androsterone glucuronide (AG) and etiocholanolone (B196237) glucuronide (EtioG), has shown that they are primarily transported by Multidrug Resistance-Associated Protein 2 (MRP2) and MRP3. nih.gov These transporters are expressed in key organs like the liver, intestine, and kidney, facilitating the efflux of steroid glucuronides from cells into bile and urine for elimination. nih.gov This transport is a critical factor in the enterohepatic circulation, where glucuronides excreted in bile can be deconjugated by bacterial β-glucuronidases in the gut, allowing the parent steroid to be reabsorbed. nih.gov

Table 2: Systems for Studying Steroid Glucuronide Distribution

| System Type | Model/System | Key Findings |

| Animal Model | Steelhead Trout (Oncorhynchus mykiss) | Fluctuating levels of steroid glucuronides during embryonic and postembryonic development suggest active and integral metabolic roles. nih.gov |

| In Vitro (Transport) | Vesicular transport assays with Sf9 cells | Efflux of major androgen glucuronides is mediated by transporters like MRP2 and MRP3. nih.gov |

| In Vitro (Enzymology) | Bovine Liver / E. coli β-Glucuronidase | Used to hydrolyze steroid glucuronides, confirming the substrate-enzyme relationship. sigmaaldrich.com |

This table summarizes various non-clinical models and systems used to investigate the presence and movement of steroid glucuronides.

Modulation of Cellular Pathways and Receptor Binding (Purely mechanistic, non-clinical)

Recent non-clinical research has suggested that glucuronide metabolites may not be merely inert waste products. Some glucuronidated molecules, including metabolites of morphine and ethanol, have been shown to activate the innate immune toll-like receptor 4 (TLR4). nih.gov This has led to investigations into whether steroid glucuronides could have similar signaling capabilities.

While Epiandrosterone β-D-glucuronide has not been specifically tested, in silico docking studies have explored the interaction of other steroid hormones and their glucuronide metabolites with the TLR4 receptor complex. nih.gov These computational models predicted that steroid glucuronides such as estradiol-3-glucuronide and estradiol-17-glucuronide can dock with the MD-2 component of the TLR4 complex, which is essential for receptor activation. nih.gov

This line of research proposes a purely mechanistic possibility that steroid glucuronides could act as signaling molecules, potentially modulating inflammatory pathways through receptors like TLR4. It is hypothesized that such interactions occur independently of the classical nuclear steroid hormone receptors. nih.gov This suggests a potential, though yet unproven, role for Epiandrosterone β-D-glucuronide in modulating cellular pathways beyond its function in metabolic clearance.

Applications in Basic Steroid Research and Metabolic Studies

Epiandrosterone β-D-glucuronide is a valuable compound in basic science research, particularly in studies of steroid metabolism. Its presence and concentration serve as important indicators of metabolic pathways and enzyme activity.

One key application is in the field of analytical biochemistry. The quantification of steroid metabolites in biological fluids like urine is a cornerstone of endocrinology and metabolism research. Because steroids are often excreted as glucuronide conjugates, the enzymatic hydrolysis of these conjugates using β-glucuronidase is a critical preparatory step before analysis by methods such as liquid chromatography-mass spectrometry (LC-MS). covachem.comsigmaaldrich.com This allows researchers to accurately measure the total output of a specific steroid.

Synthetic Chemistry and Isotopic Labeling of Epiandrosterone β-D-Glucuronide

The synthesis of epiandrosterone β-D-glucuronide, a significant metabolite of endogenous steroids, is crucial for various research applications, including its use as a reference material in doping analysis and metabolic studies. The methodologies for its preparation encompass both chemical and enzymatic routes, each with distinct advantages and challenges. Furthermore, the synthesis of isotopically labeled analogs is essential for its role as an internal standard in quantitative mass spectrometry.

Conclusion

Epiandrosterone (B191177) β-D-glucuronide is a vital metabolite in the complex world of steroid biochemistry. Its formation through glucuronidation is a key step in the detoxification and elimination of androgens. Ongoing research into its properties, biosynthesis, and analytical detection continues to shed light on its role as a biomarker for androgen status and its importance in clinical diagnostics and sports medicine.

Methodological Challenges and Future Research Directions

Challenges in Selective Detection and Quantification of Glucuronide Isomers

The analysis of epiandrosterone (B191177) β-D-glucuronide and other steroid glucuronides is complicated by the existence of isomers. These isomers are molecules with the same chemical formula but different structural arrangements. This similarity makes it difficult to distinguish between them using standard analytical techniques. For instance, the analysis of endogenous steroids in bodily fluids is often performed using gas chromatography-mass spectrometry (GC-MS). However, this method can be elaborate and may produce multiple derivatives for some steroids, complicating the analysis. researchgate.net

A significant challenge in the analysis of glucuronides, including epiandrosterone β-D-glucuronide, is their hydrophilic (water-loving) nature. This property can make it difficult to separate them from other water-soluble compounds in biological samples using common techniques like reverse-phase chromatography. nih.gov Furthermore, during mass spectrometry analysis, the glucuronide group can be easily cleaved off in the ion source, which complicates their direct detection and quantification. nih.gov

The presence of various glucuronidated forms of a single parent compound further adds to the complexity. Different enzymes can attach glucuronic acid to different positions on the steroid molecule, resulting in a variety of isomers. Each of these isomers may have different biological activities and metabolic fates. Therefore, a single glucuronide substrate cannot be used to reliably compare the performance of different enzymes or to predict their activity across a range of drugs. nih.gov

Advancements in Analytical Technologies for Complex Biological Matrices

To overcome the challenges of analyzing glucuronides in complex biological samples like urine, blood, and tissue, significant advancements in analytical technologies have been made. Liquid chromatography-mass spectrometry (LC-MS), particularly when coupled with tandem mass spectrometry (LC-MS/MS), has become a cornerstone for the analysis of complex mixtures due to its high selectivity and sensitivity. researchgate.netnih.gov

Innovations in chromatography, such as ultra-high-performance supercritical fluid chromatography (UHPSFC), offer alternative separation mechanisms that can improve the resolution of isomeric compounds. researchgate.net Additionally, the development of specialized sample preparation techniques helps to isolate and enrich glucuronides from the biological matrix, reducing interference from other compounds.

For proteomics, which is the large-scale study of proteins, bead-based enrichment has emerged as a promising strategy to overcome the wide dynamic range of proteins in plasma. biorxiv.org However, this method can be susceptible to bias from cellular contamination. biorxiv.org In contrast, a perchloric acid-based workflow has shown resistance to contamination from red blood cells and platelets. biorxiv.org These advancements in proteomics are crucial for studying the enzymes and transporters involved in glucuronide metabolism.

Further Elucidation of UGT Substrate Specificity and Regulation

The enzymes responsible for glucuronidation are called UDP-glucuronosyltransferases (UGTs). criver.com These enzymes exhibit a high degree of interindividual variability in their expression and activity, which is not yet fully understood. nih.gov The human UGT superfamily is divided into four subfamilies (UGT1, UGT2, UGT3, and UGT8), which encode 22 functional enzymes. nih.gov

Research has shown that UGTs are regulated at multiple levels, including by microRNAs (miRNAs). nih.govnih.gov For example, miR-491-3p has been identified as a potential regulator of the UGT1A gene family. nih.gov The expression of UGT genes is also controlled by tissue-specific and ligand-activated transcription factors. flinders.edu.auresearchgate.net In the prostate, for example, the androgen-glucuronidating enzymes UGT2B15 and UGT2B17 are regulated by estrogens and androgens. flinders.edu.auresearchgate.netnih.gov

Understanding the specific UGT isoforms that metabolize epiandrosterone and how their activity is regulated is crucial for predicting individual differences in its metabolism. While some probes have been identified for certain UGTs, such as trifluoperazine (B1681574) for UGT1A4, many inhibitors are nonselective. nih.gov For instance, androsterone (B159326) has been shown to be a nonselective UGT inhibitor. nih.gov

Exploration of Inter-species Differences in Glucuronidation Pathways

Significant differences in glucuronidation pathways exist between different species. These differences can affect the metabolism and clearance of various compounds. nih.govnih.gov For example, a study on the glucuronidation of ezetimibe, a cholesterol-lowering drug, found an 8.17-fold difference in intrinsic clearance among humans, rats, mice, monkeys, and dogs. nih.gov

These species-dependent differences are also observed in the glucuronidation of endogenous compounds like steroids. The expression and activity of UGT enzymes can vary considerably between species, leading to different metabolic profiles. nih.gov Therefore, when using animal models to study the pharmacokinetics and pharmacodynamics of compounds that undergo glucuronidation, it is essential to consider these inter-species differences to accurately extrapolate the findings to humans. nih.gov

Integration of Metabolomics and Proteomics Approaches in Glucuronide Research

The fields of metabolomics (the study of small molecules) and proteomics (the study of proteins) are increasingly being integrated to provide a more comprehensive understanding of glucuronidation. mdpi.com Metabolomic profiling can identify and quantify various glucuronide metabolites in biological samples, offering insights into metabolic pathways. washington.edu For instance, metabolomic studies have been used to investigate androgen-regulated biochemical processes in prostate cancer. washington.edu

Proteomics, on the other hand, allows for the quantification of the proteins involved in glucuronidation, such as UGT enzymes and transporters. nih.govnih.gov By combining these "omics" approaches, researchers can correlate the levels of specific glucuronide metabolites with the expression of the enzymes and transporters responsible for their formation and elimination. nih.govnih.govresearchgate.net This integrated approach can help to elucidate the mechanisms of drug and steroid disposition, predict drug-drug interactions, and understand the role of glucuronidation in various physiological and pathological processes. nih.govnih.gov

常见问题

Q. What is the role of Epiandrosterone b-D-glucuronide in steroid metabolism studies?

this compound is primarily used as a biomarker and reference standard for analyzing steroid metabolism, particularly in drug testing and doping control. Methodologically, researchers employ liquid chromatography-tandem mass spectrometry (LC-MS/MS) for its precise quantification in biological matrices like urine or serum. This technique ensures high sensitivity and specificity, minimizing interference from structurally similar metabolites .

Q. What are the standard protocols for synthesizing this compound?

Synthesis often involves radiolabeling techniques, such as the deuteration of the androsterone backbone to create stable isotopologues (e.g., 2,2,3,4,4-d5-androsterone-b-D-glucuronide). This process enables its use as an internal standard in mass spectrometry, improving quantification accuracy by correcting for matrix effects .

Q. Which detection methods are validated for this compound in histochemical assays?

Chromogenic substrates like 5-bromo-4-chloro-3-indolyl-b-D-glucuronide (X-gluc) are widely used in GUS staining to visualize glucuronidase activity in tissues. Post-incubation, samples are discolored with ethanol to remove background interference, ensuring clear visualization of enzymatic activity .

Q. How is the purity of synthesized this compound validated?

Nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC) are critical for structural confirmation and purity assessment. Mass spectrometry further verifies molecular weight and isotopic integrity, adhering to guidelines for characterizing new compounds .

Advanced Research Questions

Q. How should experimental designs be optimized for quantifying this compound in complex biological matrices?

Incorporate stable isotopically labeled internal standards (SIL-IS) to normalize extraction efficiency and ionization variability in LC-MS/MS. Sample preparation should include enzymatic hydrolysis (e.g., β-glucuronidase treatment) to free conjugated metabolites, followed by solid-phase extraction to reduce matrix interference. Statistical controls, such as the Benjamini-Hochberg procedure, should be applied to manage false discovery rates in high-throughput datasets .

Q. What strategies resolve discrepancies in reported quantification values across studies?

Discrepancies often arise from differences in hydrolysis efficiency, calibration standards, or instrument sensitivity. To address this, cross-validate methods using inter-laboratory comparisons and harmonized protocols. Statistical frameworks like mixed-effects models can account for batch variability, while meta-analyses should prioritize studies with transparent methodological reporting .

Q. How can CRISPR/Cas9 systems be integrated into studies of glucuronidation pathways?

Design CRISPR constructs targeting UDP-glucuronosyltransferase (UGT) genes to knockout or overexpress specific isoforms. Use promoter-reporter systems (e.g., Glu-B promoter-driven GUS assays) to monitor transcriptional activity. Post-editing, validate glucuronide profiles using LC-MS/MS and correlate with phenotypic changes in metabolic flux .

Q. What are best practices for statistical analysis in multi-omic studies involving glucuronides?

Apply false discovery rate (FDR) control (e.g., Benjamini-Hochberg correction) to adjust for multiple comparisons in transcriptomic or metabolomic datasets. For longitudinal studies, use mixed linear models to account for intra-subject variability. Transparently report effect sizes, confidence intervals, and p-values to facilitate reproducibility .

Methodological Considerations

- Data Contradiction Analysis : When conflicting results arise, re-examine experimental conditions (e.g., hydrolysis time, pH) and validate using orthogonal methods (e.g., immunoassays vs. LC-MS). Reference guidelines for result presentation to ensure clarity in distinguishing observations from interpretations .

- Ethical and Reproducibility Standards : Pre-register experimental protocols in repositories like ClinicalTrials.gov for clinical studies. Adhere to CONSORT guidelines for randomized trials and provide raw data in supplementary materials to enable independent validation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。